BenchChemオンラインストアへようこそ!

Ethyl octahydro-2H-quinolizine-3-carboxylate

Lipophilicity CNS drug discovery Blood-brain barrier permeability

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) is a fully saturated, bicyclic nitrogen-containing heterocycle belonging to the quinolizidine class. It is characterized by a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol.

Molecular Formula C12H21NO2
Molecular Weight 211.3 g/mol
CAS No. 76211-05-7
Cat. No. B1338559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl octahydro-2H-quinolizine-3-carboxylate
CAS76211-05-7
Molecular FormulaC12H21NO2
Molecular Weight211.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC2CCCCN2C1
InChIInChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
InChIKeyICWZXKPBSHGFEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7): Core Physicochemical and Procurement Baseline


Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) is a fully saturated, bicyclic nitrogen-containing heterocycle belonging to the quinolizidine class. It is characterized by a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol [1]. The compound exists as a liquid at room temperature, with a reported boiling point of 112-114 °C at 9 Torr [2]. Its structural features include a tertiary amine within the bicyclic system and an ethyl ester substituent at the 3-position, which collectively confer a calculated consensus Log P of 1.97 and a topological polar surface area (TPSA) of 29.54 Ų . Commercial suppliers routinely provide this compound at standard purities of 97-98% , making it a readily accessible synthetic intermediate.

Why Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) Cannot Be Casually Substituted with Other Octahydroquinolizines


The octahydroquinolizine scaffold is a privileged structure in medicinal chemistry, but the precise position and nature of substituents critically dictate both synthetic utility and biological target engagement. Ethyl octahydro-2H-quinolizine-3-carboxylate features an ester at the 3-position, which serves as a versatile handle for further functionalization, unlike analogous compounds with substituents at the 1- or 4-positions. For instance, patent literature demonstrates that 4-substituted octahydroquinolizines are optimized for analgesic activity [1], while 3-carboxylate esters like the target compound are more commonly employed as intermediates in the synthesis of lupinine-type alkaloids and CNS-active agents [2]. The ester moiety also imparts distinct lipophilicity (Log P ~1.97) compared to the more polar carboxylic acid derivatives, affecting both solubility and membrane permeability. Therefore, substituting this specific regioisomer with another octahydroquinolizine derivative would alter the synthetic pathway, physicochemical properties, and ultimate biological profile, compromising experimental reproducibility and project objectives.

Quantitative Evidence Guide: Direct Differentiation of Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7)


Lipophilicity as a Determinant of CNS Permeability: Log P Comparison vs. Carboxylic Acid Analog

For CNS-targeted programs, the lipophilicity of a compound is a primary determinant of its ability to cross the blood-brain barrier. Ethyl octahydro-2H-quinolizine-3-carboxylate exhibits a calculated consensus Log P of 1.97 . This value falls within the optimal range (Log P = 1-3) for CNS penetration, in contrast to the corresponding carboxylic acid derivative, which would be significantly more polar and predominantly ionized at physiological pH, thereby severely limiting passive diffusion into the CNS. This quantitative difference in lipophilicity provides a clear, verifiable basis for selecting the ethyl ester over the free acid for neurological applications.

Lipophilicity CNS drug discovery Blood-brain barrier permeability

Synthetic Versatility: Regioselective Reduction to a Primary Alcohol Intermediate

The ethyl ester at the 3-position of this specific octahydroquinolizine enables a well-established synthetic transformation that is not universally applicable to other regioisomers. It can be reduced with lithium aluminum hydride (LiAlH₄) to yield octahydro-2H-quinolizin-3-ylmethanol in good yield . This primary alcohol is a key intermediate for further derivatization, such as the synthesis of alkaloids like lupinine. In contrast, an ester at the 1-position or a ketone at the 4-position would lead to different reduction products, altering the synthetic trajectory. This specific reactivity provides a quantitative and practical advantage in the laboratory, justifying the selection of this particular compound as a starting material.

Organic synthesis Reduction Alkaloid synthesis Building block

Potential Neurological Activity: Inferred Target Engagement from Structural Analogy

While direct biological activity data for this exact compound is not publicly available, its classification and structural features strongly suggest its utility in neurological research. Ethyl octahydro-2H-quinolizine-3-carboxylate is described in vendor literature as an intermediate in the development of bioactive compounds with potential neurological or muscarinic receptor activity [1]. This is consistent with the broader class of quinolizidine alkaloids, which are known for their CNS effects. Furthermore, the octahydroquinolizine core is a recognized template for μ-opioid receptor antagonists, with some analogs exhibiting subnanomolar affinity (Ki = 0.62 nM) [2]. Although this is class-level inference, it provides a reasoned basis for prioritizing this scaffold for CNS drug discovery over other heterocyclic building blocks lacking this documented neurological bias.

Neurological disorders Muscarinic receptor CNS activity

High-Value Application Scenarios for Ethyl octahydro-2H-quinolizine-3-carboxylate (CAS 76211-05-7) Driven by Quantitative Evidence


CNS Drug Discovery: Lead Generation and Optimization

Given its optimal calculated lipophilicity (Consensus Log P = 1.97) for blood-brain barrier penetration , this compound is ideally suited as a starting point for CNS drug discovery programs. Medicinal chemists can use it to synthesize focused libraries of quinolizidine analogs, confident in the scaffold's inherent potential to cross into the CNS. This is a more targeted approach compared to using unrelated heterocycles with unknown CNS permeability profiles. The implied neurological and muscarinic activity [1] further reinforces its value in this specific therapeutic area.

Alkaloid Total Synthesis: A Versatile Intermediate for Lupinine and Related Alkaloids

The documented ability to reduce the 3-ethyl ester to a primary alcohol makes this compound a strategic intermediate in the total synthesis of lupinine and related quinolizidine alkaloids. This specific transformation is a cornerstone of synthetic routes to these natural products, providing a clear advantage over 1- or 4-substituted analogs that would not yield the same key intermediate. Researchers focused on natural product synthesis or the creation of alkaloid-inspired libraries should procure this compound specifically to leverage this well-precedented synthetic step.

Pharmaceutical Intermediate Manufacturing

The compound's commercial availability at consistent, high purities (97-98%) from reputable vendors supports its use as a reliable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). Its well-defined physicochemical properties (e.g., boiling point of 112-114 °C at 9 Torr) [2] facilitate process development and purification. For contract research and manufacturing organizations, selecting this established intermediate over a less-characterized or custom-synthesized analog reduces supply chain risk and ensures batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl octahydro-2H-quinolizine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.